3,4,5-Tricaffeoylquinic acid is a polyphenolic compound belonging to the class of caffeoylquinic acids, which are esters of quinic acid and caffeic acid. This compound is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It is primarily found in various plant sources, particularly in the leaves of sweet potatoes and other members of the Asteraceae and Convolvulaceae families.
In terms of chemical classification, 3,4,5-tricaffeoylquinic acid is categorized as a phenolic compound due to its structure containing multiple hydroxyl groups attached to aromatic rings. It is also classified under the broader category of polyphenols, which are known for their health benefits and role in plant defense mechanisms.
The synthesis of 3,4,5-tricaffeoylquinic acid can be achieved through several methods:
3,4,5-Tricaffeoylquinic acid has a complex molecular structure characterized by three caffeoyl groups attached to a single quinic acid moiety. Its IUPAC name is (3R,5R)-3,4,5-tris[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]quinic acid.
3,4,5-Tricaffeoylquinic acid participates in various biochemical reactions:
The compound's reactivity is largely attributed to its ability to donate hydrogen atoms from hydroxyl groups during oxidative stress scenarios.
The mechanism by which 3,4,5-tricaffeoylquinic acid exerts its biological effects involves several pathways:
Studies have demonstrated that treatment with this compound leads to significant changes in gene expression related to pigmentation and inflammation.
Relevant analyses indicate that 3,4,5-tricaffeoylquinic acid retains its bioactivity across a range of environmental conditions.
3,4,5-Tricaffeoylquinic acid has garnered attention for its potential applications in:
Research continues into the broad spectrum of biological activities exhibited by this compound, emphasizing its significance in both traditional medicine and modern therapeutic applications.
3,4,5-Tricaffeoylquinic acid (TCQA) promotes adult neurogenesis primarily through activation of bone morphogenetic protein (BMP) signaling pathways. In human neural stem cells (hNSCs), TCQA treatment upregulates BMP receptors and downstream effectors (e.g., SMAD1/5/8), triggering transcriptional programs essential for neuronal differentiation. This is coupled with chromatin remodeling and actin cytoskeleton reorganization, facilitating morphological changes required for neural maturation [1] [2]. In senescence-accelerated prone 8 (SAMP8) mice—a model of accelerated aging and Alzheimer’s pathology—TCQA administration (5 mg/kg for 30 days) significantly increased bromodeoxyuridine-positive (BrdU+) cells co-labeled with glial fibrillary acidic protein (GFAP+) and neuronal nuclei (NeuN+) markers in the dentate gyrus (DG). This indicates enhanced proliferation of neural stem cells and subsequent differentiation into functional neurons [1] [2]. The neurogenic effects were region-specific, with the anterior DG showing the most pronounced increases, correlating with BMP-mediated cell cycle exit and fate specification.
Table 1: Neurogenic Effects of TCQA in SAMP8 Mice
Brain Region | Cell Type Marker | Change vs. Control | Signaling Pathway |
---|---|---|---|
Anterior Dentate Gyrus | BrdU⁺/GFAP⁺ | ↑ 2.1-fold | BMP/SMAD |
Anterior Dentate Gyrus | BrdU⁺/NeuN⁺ | ↑ 1.8-fold | BMP/SMAD |
Posterior Dentate Gyrus | BrdU⁺/NeuN⁺ | ↑ 1.5-fold | BMP/SMAD |
Subventricular Zone | Total BrdU⁺ cells | ↑ 1.4-fold | Not specified |
TCQA reverses cognitive deficits in aging models, as demonstrated through Morris water maze (MWM) testing in SAMP8 mice. After 30 days of TCQA treatment, escape latency decreased significantly (days 4–7), while time spent in the target quadrant and platform crossings increased to levels comparable to senescence-resistant SAMR1 controls. This confirms TCQA’s ability to restore spatial learning and memory [1] [2]. Similar cognitive improvements were observed in 5XFAD Alzheimer’s model mice treated with caffeoylquinic acids (CQAs), where conditioned fear response (CFR) deficits in males were fully reversed. Notably, CQA fractions—structurally related to TCQA—were as effective as whole Centella asiatica extracts, highlighting the critical role of caffeoylquinic acid groups in cognitive enhancement [6]. Mechanistically, TCQA mitigates hippocampal atrophy and synaptic loss in SAMP8 mice by reducing oxidative stress and amyloid-β accumulation, which are key drivers of cognitive decline in aging [1] [10].
In hNSCs, TCQA induces multilineage differentiation by modulating cell cycle progression and fate-determining pathways. Treatment with TCQA (10 μM) increases cell viability by 40–60% and arrests the cell cycle at G0/G1 phase, a critical step for initiating differentiation [2]. Immunocytochemistry and western blotting revealed elevated expression of neuronal (β3-tubulin), oligodendroglial (myelin basic protein, MBP), and astroglial (GFAP) markers. β3-tubulin expression increased earliest (24–96 hours), accompanied by neurite elongation, while MBP and GFAP showed delayed upregulation (48–96 hours), indicating sequential maturation [2] [6]. Transcriptomic analyses identified ErbB signaling as a key pathway activated by TCQA, involving AKT and MAPK kinases. Specifically, TCQA upregulates Myc—a gene governing proliferation—and Jun, which regulates differentiation commitment [4]. Compared to feruloylquinic acid analogs, TCQA exhibits superior neurogenic potency due to its triple caffeoyl groups, which enhance binding to neurogenic receptors [4].
Table 2: Differentiation Markers in TCQA-Treated hNSCs
Time Point | Neuronal (β3-tubulin) | Oligodendroglial (MBP) | Astroglial (GFAP) |
---|---|---|---|
24 hours | ↑ 2.5-fold | No change | No change |
48 hours | ↑ 2.0-fold | ↑ 1.8-fold | ↑ 1.4-fold |
96 hours | ↑ 3.2-fold | ↑ 2.1-fold | ↑ 1.7-fold |
TCQA enhances synaptic plasticity by upregulating genes involved in synaptic vesicle docking, neurotransmitter release, and postsynaptic density assembly. Meta-analysis of microarray data from TCQA-treated cells shows enrichment of synaptic pathways (e.g., SYP [synaptophysin], DLG4 [PSD-95]) [3]. Concurrently, TCQA reduces oxidative stress by scavenging free radicals and chelating metal ions. Its three catechol groups donate electrons to neutralize reactive oxygen species (ROS), protecting neurons from lipid peroxidation and mitochondrial damage [7] . In SAMP8 mice, TCQA normalizes antioxidant enzymes (e.g., superoxide dismutase, catalase) and reduces hippocampal ROS by 35%, directly linking oxidative stress mitigation to improved synaptic function [2] [3]. Additionally, TCQA suppresses pro-inflammatory cytokines (TNF-α, IL-1β) via inhibition of NF-κB and MAPK pathways, breaking the cycle of neuroinflammation that exacerbates synaptic loss in Alzheimer’s and Parkinson’s models [3] .
Table 3: TCQA-Modulated Genes in Synaptic and Antioxidant Pathways
Functional Category | Gene Symbol | Gene Name | Regulation by TCQA |
---|---|---|---|
Synaptic Plasticity | SYP | Synaptophysin | ↑ 3.0-fold |
Synaptic Plasticity | DLG4 | PSD-95 | ↑ 2.4-fold |
Antioxidant Defense | SOD1 | Superoxide dismutase | ↑ 1.8-fold |
Antioxidant Defense | CAT | Catalase | ↑ 1.6-fold |
Anti-inflammatory | NFKBIA | NF-κB inhibitor | ↑ 2.2-fold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7